Dimethyl 4,5-dichlorophthalate
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Overview
Description
Dimethyl 4,5-dichlorophthalate is a chemical compound with the molecular formula C10H8Cl2O4 . It has a molecular weight of 263.08 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecule of Dimethyl 4,5-dichlorophthalate shows one carbonyl-containing methyl ester moiety lying nearly co-planar with the chlorine-derivatized aromatic ring while the second methyl ester shows a significant deviation of 101.05 (12) from the least-squares plane of the aromatic ring . The structural integrity within the crystal is maintained by the concerted effects of electrostatic interactions involving the electron-deficient carbonyl carbon atom and the electron-rich aromatic ring along the a-axis direction and C—H O hydrogen bonds between neighboring molecules parallel to b .Physical And Chemical Properties Analysis
Dimethyl 4,5-dichlorophthalate is a white to yellow solid at room temperature . It has a molecular weight of 263.08 . The InChI code for this compound is 1S/C10H8Cl2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 .Scientific Research Applications
- Significance : Metathesis reactions are essential in organic synthesis, polymerization, and material science. This compound contributes to the development of efficient catalysts for these transformations .
- Potential : Dimethyl 4,5-dichlorophthalate could be explored for enantiopurification methods, especially in combination with metal–organic frameworks (MOFs) .
Metathesis Catalysts
Drug Synthesis
Enantiopurification
Coordination Polymers
Crystal Engineering
Safety and Hazards
The safety information for Dimethyl 4,5-dichlorophthalate indicates that it is potentially harmful if ingested . Precautionary measures include avoiding getting the compound in the eyes, on the skin, or on clothing, and avoiding inhalation . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
Dimethyl 4,5-dichlorophthalate is primarily used as a catalyst in various synthesis reactions . It is also used as a precursor molecule for the synthesis of drugs used in the treatment of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets through its unique structural features. It has one carbonyl-containing methyl ester moiety lying nearly co-planar with the chlorine-derivatized aromatic ring, while the second methyl ester shows a significant deviation . These structural characteristics allow it to effectively catalyze synthesis reactions .
Biochemical Pathways
It is known to be involved in the synthesis of new chlorinated ligands for ruthenium-based metathesis catalysts .
Result of Action
The primary result of Dimethyl 4,5-dichlorophthalate’s action is the facilitation of synthesis reactions. In addition, it has electrostatic properties, which make it useful for hydrogen bonding .
Action Environment
Dimethyl 4,5-dichlorophthalate has been shown to have nonclassical dihedral angles and coplanar structures in the presence of benzene and chlorinated solvents . This suggests that its action, efficacy, and stability may be influenced by the presence of these substances in its environment.
properties
IUPAC Name |
dimethyl 4,5-dichlorobenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVZUWJEGZEEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334688 |
Source
|
Record name | Dimethyl 4,5-dichlorophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4,5-dichlorophthalate | |
CAS RN |
106727-86-0 |
Source
|
Record name | Dimethyl 4,5-dichlorophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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